molecular formula C14H19ClN2O2 B11954281 Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- CAS No. 192992-92-0

Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-

Cat. No.: B11954281
CAS No.: 192992-92-0
M. Wt: 282.76 g/mol
InChI Key: YMHBKEVWWRFOIL-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is a synthetic compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloro-1-oxopropyl group and a 2-methoxyphenyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- typically involves the reaction of piperazine with 3-chloro-1-oxopropyl chloride and 2-methoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors. Research may focus on its potential as an antimicrobial, antiviral, or anticancer agent.

Industry

In the industrial sector, Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for specific applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-
  • Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-hydroxyphenyl)-
  • Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-ethoxyphenyl)-

Uniqueness

The uniqueness of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxyphenyl group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

192992-92-0

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

3-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H19ClN2O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3

InChI Key

YMHBKEVWWRFOIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCl

Origin of Product

United States

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